molecular formula C16H15ClFNO2 B5783311 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide

5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide

Cat. No. B5783311
M. Wt: 307.74 g/mol
InChI Key: REHWRACTYPQBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide, also known as FCPR03, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the benzamide class of compounds and has been shown to exhibit promising results in various research studies.

Mechanism of Action

The exact mechanism of action of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide is its potent antiproliferative and cytotoxic effects against cancer cells. It has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Finally, more studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.

Synthesis Methods

The synthesis of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-fluoro-phenylacetic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then further reacted with ethylenediamine to obtain this compound in high yield.

Scientific Research Applications

5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antiproliferative and cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancers. This compound has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO2/c1-21-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(18)6-3-11/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHWRACTYPQBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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